3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1343197-89-6
VCID: VC0037378
InChI: InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3
SMILES: CCCC(COC)NCCC(=O)OCC
Molecular Formula: C11H23NO3
Molecular Weight: 217.309

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester

CAS No.: 1343197-89-6

Cat. No.: VC0037378

Molecular Formula: C11H23NO3

Molecular Weight: 217.309

* For research use only. Not for human or veterinary use.

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester - 1343197-89-6

Specification

CAS No. 1343197-89-6
Molecular Formula C11H23NO3
Molecular Weight 217.309
IUPAC Name ethyl 3-(1-methoxypentan-2-ylamino)propanoate
Standard InChI InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3
Standard InChI Key GRQBLEVTPZPHLD-UHFFFAOYSA-N
SMILES CCCC(COC)NCCC(=O)OCC

Introduction

Chemical Structure and Properties

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester is an organic compound featuring several distinct functional groups arranged in a specific configuration. The structure contains a propionic acid ethyl ester moiety connected to a nitrogen atom that links to a butyl chain substituted with a methoxymethyl group. This arrangement of functional groups contributes to its unique chemical characteristics and reactivity patterns.

Structural Components

The chemical structure can be broken down into three primary components:

  • A propionic acid ethyl ester tail (-CH₂CH₂COOC₂H₅)

  • A secondary amino group (-NH-)

  • A substituted butyl chain with a methoxymethyl group (-CH(CH₂OCH₃)(CH₂CH₂CH₃))

This structure gives the compound both lipophilic and hydrophilic regions, suggesting potential amphiphilic properties that could influence its behavior in various environments.

Physical and Chemical Properties

Based on its structure, we can infer several important properties of this compound:

PropertyValue/DescriptionBasis
Molecular FormulaC₁₂H₂₅NO₃Based on structural composition
Molecular WeightApproximately 231.34 g/molCalculated from atomic weights
Physical StateLikely colorless to pale yellow liquid at room temperatureTypical for amino esters of similar size
SolubilityPartially soluble in organic solvents; limited water solubilityBased on functional groups present
Boiling PointExpected >200°C (at atmospheric pressure)Estimated from similar compounds
pKaSecondary amine: approximately 9-10Typical range for secondary amines

Synthetic Approaches

The synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be approached through several routes, drawing parallels from similar amino ester compounds.

Nucleophilic Substitution Route

One potential synthetic pathway would involve nucleophilic substitution, where the secondary amine acts as a nucleophile to displace a leaving group. This approach shares similarities with the synthesis described for related compounds.

Proposed Reaction Scheme

The synthesis might proceed via reaction of 1-methoxymethyl-butylamine with ethyl 3-halopropanoate (such as ethyl 3-bromopropanoate) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive Amination Approach

Another potential synthetic route could involve reductive amination between an appropriate aldehyde or ketone and amino ester precursors, followed by functionalization steps to introduce the methoxymethyl group.

Reactivity Profile

Functional Group Reactivity

The compound contains several reactive sites that can participate in various chemical transformations:

  • The ester group can undergo hydrolysis, transesterification, or reduction reactions

  • The secondary amine can engage in alkylation, acylation, or oxidation

  • The methoxy group can be cleaved under certain conditions

Comparative Reactivity

Drawing comparisons with structurally similar compounds like 3-(1-Propyl-butylamino)-propionic acid ethyl ester, we can observe patterns in reactivity. The 3-(1-Propyl-butylamino)-propionic acid ethyl ester has the IUPAC name ethyl 3-(heptan-4-ylamino)propanoate, indicating a similar amino ester backbone with different substitution patterns .

Analytical Characterization

Spectroscopic Methods

The characterization of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would show characteristic signals for:

  • Methyl protons of the ethyl ester (~1.2-1.3 ppm, triplet)

  • Methylene protons adjacent to oxygen in the ester group (~4.0-4.2 ppm, quartet)

  • Methoxy protons (~3.3-3.4 ppm, singlet)

  • Methylene protons adjacent to the amine (~2.5-2.8 ppm, multiplet)

  • Butyl chain protons (multiple signals between ~0.8-1.8 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 231 (M+) corresponding to the molecular weight, with fragmentation patterns reflecting cleavage at the amine, ester, and methoxy bonds.

Chromatographic Methods

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be effective for separation, identification, and quantification of the compound, especially in mixtures or during synthesis monitoring.

Structural Comparison with Related Compounds

Structural Analogues

The structure of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be compared with similar compounds found in the literature to better understand its properties and potential applications.

CompoundKey Structural DifferenceReference
3-(1-Propyl-butylamino)-propionic acid ethyl esterContains propyl group instead of methoxymethyl group
3-Oxo-propionic acid ethyl esterContains carbonyl group instead of amino linkage
3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl esterContains more complex carbamate and additional ester functionalities

Structure-Property Relationships

The presence of the methoxymethyl group in 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester likely confers different physicochemical properties compared to its structural analogues. For instance:

  • The methoxy group increases polarity compared to simple alkyl chains

  • The extra oxygen atom provides additional hydrogen bond acceptor capability

  • The methoxymethyl group may influence conformational preferences and molecular flexibility

Chemical Transformations

Hydrolysis Reactions

The ethyl ester functionality in 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is significant as it alters the physicochemical properties of the molecule substantially.

Amine Reactions

The secondary amine can participate in various reactions including:

  • Alkylation to form tertiary amines

  • Acylation to form amides

  • Reactions with isocyanates to form ureas

  • Reactions with aldehydes or ketones to form imines

Methoxy Group Transformations

The methoxy functionality can undergo cleavage under specific conditions, potentially yielding hydroxyl groups that open additional synthetic pathways.

Comparative Analysis with Similar Esters

When comparing 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester with other ester compounds such as 3-Oxo-propionic acid ethyl ester (ethyl 3-oxopropanoate), several distinctions emerge .

Structural Differences

The 3-Oxo-propionic acid ethyl ester contains a carbonyl group (C=O) at the 3-position, while our target compound contains an amino group linked to a substituted butyl chain. This fundamental difference significantly alters the chemical behavior and applications of these compounds.

Reactivity Comparison

The carbonyl group in 3-Oxo-propionic acid ethyl ester makes it susceptible to nucleophilic addition reactions, whereas the amino group in 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can act as a nucleophile itself. This difference creates complementary reactivity profiles between these compounds.

Synthetic Methodology Considerations

Reaction Conditions

Drawing parallels from the synthesis of related compounds like 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, we can infer that the synthesis of our target compound might employ similar reaction conditions . The referenced synthesis utilized:

  • N,N-dimethylformamide (DMF) as solvent

  • Low-temperature conditions (ice bath) for initial stages

  • Room temperature conditions for completion of the reaction

  • Base catalysis (sodium hydride)

These conditions might be adaptable for the synthesis of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, though modifications would be necessary to accommodate the different structural components.

Purification Strategies

The purification of the target compound would likely involve:

  • Liquid-liquid extraction

  • Column chromatography

  • Distillation (for larger scale preparations)

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